2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione can be achieved through a multi-step process. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2-methoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, deprotonation, and 1,3-H shift .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing various naphthoquinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar oxidative properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and exhibits antimicrobial properties.
Uniqueness
2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
6629-23-8 |
---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[hydroxy-(2-methoxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-22-16-9-5-4-8-13(16)18(21)14-10-15(19)11-6-2-3-7-12(11)17(14)20/h2-10,18,21H,1H3 |
InChI Key |
DSWWHFIZZUAYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.